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molecular formula C9H9FN4 B8676344 1,2-Diamino-4-(4-fluorophenyl)-imidazole

1,2-Diamino-4-(4-fluorophenyl)-imidazole

Cat. No. B8676344
M. Wt: 192.19 g/mol
InChI Key: NAHOENQRRFVZSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05840911

Procedure details

A solution of 5.3 g (0.0189 mol) of 2-amino-1-benzylideneamino-4-(4-fluorophenyl)-imidazole and 12.5 ml of hydrazine hydrate in 18.8 ml of diethylene glycol is stirred at 140° C. for 15 hours. After cooling to 80° C., 70 ml of acetonitrile are added to the reaction mixture, which is then cooled further to 0° C. The product that has separated out is filtered off and washed with acetonitrile and diethyl ether. In that manner there is obtained the title compound, m.p. 227°-230° C., 1H-NMR (DMSO): δ=7.57-7.68 (m, 2H); 7.06-7.15 (m, 2H); 7.01 (s, 1H); 5.52 (s, 2H); 5.36 (s, 2H).
Name
2-amino-1-benzylideneamino-4-(4-fluorophenyl)-imidazole
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
12.5 mL
Type
reactant
Reaction Step One
Quantity
18.8 mL
Type
solvent
Reaction Step One
Quantity
70 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:3]([N:14]=CC2C=CC=CC=2)[CH:4]=[C:5]([C:7]2[CH:12]=[CH:11][C:10]([F:13])=[CH:9][CH:8]=2)[N:6]=1.O.NN.C(#N)C>C(O)COCCO>[NH2:14][N:3]1[CH:4]=[C:5]([C:7]2[CH:8]=[CH:9][C:10]([F:13])=[CH:11][CH:12]=2)[N:6]=[C:2]1[NH2:1] |f:1.2|

Inputs

Step One
Name
2-amino-1-benzylideneamino-4-(4-fluorophenyl)-imidazole
Quantity
5.3 g
Type
reactant
Smiles
NC=1N(C=C(N1)C1=CC=C(C=C1)F)N=CC1=CC=CC=C1
Name
Quantity
12.5 mL
Type
reactant
Smiles
O.NN
Name
Quantity
18.8 mL
Type
solvent
Smiles
C(COCCO)O
Step Two
Name
Quantity
70 mL
Type
reactant
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is then cooled further to 0° C
CUSTOM
Type
CUSTOM
Details
The product that has separated out
FILTRATION
Type
FILTRATION
Details
is filtered off
WASH
Type
WASH
Details
washed with acetonitrile and diethyl ether

Outcomes

Product
Name
Type
product
Smiles
NN1C(=NC(=C1)C1=CC=C(C=C1)F)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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